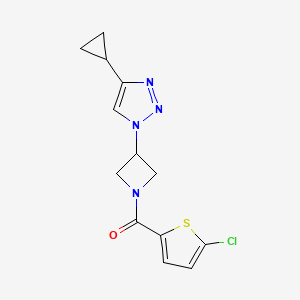

(5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4OS/c14-12-4-3-11(20-12)13(19)17-5-9(6-17)18-7-10(15-16-18)8-1-2-8/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWXEPPOYMMVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone generally involves multi-step organic synthesis. Commonly, the synthetic route may start with the chlorination of thiophene followed by the functionalization of the thiophene ring to introduce the azetidinone and triazole groups under controlled conditions involving specific reagents and catalysts.

Industrial Production Methods: Industrial production might employ optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be advantageous for scaling up the production while maintaining stringent reaction controls.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a chlorothiophene moiety linked to a triazole and azetidine structure. The synthetic pathways for this compound often involve multiple steps, including:

- Retrosynthetic Analysis : Breaking down the target molecule into simpler precursors to identify viable synthetic routes.

- Spectroscopic Techniques : Utilizing NMR, IR, and mass spectrometry for characterization.

Recent advancements in computational chemistry have facilitated the identification of efficient synthetic routes using machine learning algorithms, enhancing the discovery process for complex compounds like this one.

Biological Activities

The biological activities of (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suggest its potential as a therapeutic agent. Compounds with similar structures have been shown to exhibit:

- Antimicrobial Properties : Targeting bacterial infections through inhibition of bacterial growth.

- Anticancer Activity : Modulating pathways involved in cancer cell proliferation and survival.

Research indicates that such compounds may act as inhibitors or modulators in various biochemical pathways, necessitating further biological assays to elucidate their specific mechanisms of action .

Applications in Medicinal Chemistry

The primary applications of this compound lie in:

| Application Area | Details |

|---|---|

| Drug Development | Potential as a lead compound for developing new antibiotics or anticancer drugs. |

| Biochemical Research | Useful in studying enzyme interactions and signaling pathways related to diseases. |

| Synthetic Chemistry | Serves as a building block for synthesizing other complex organic molecules. |

Case Studies

Several studies have documented the effectiveness of compounds structurally related to this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of chlorothiophene exhibited significant antibacterial activity against Staphylococcus aureus, highlighting the potential of this compound in treating resistant bacterial strains.

Case Study 2: Anticancer Properties

Research published in the Journal of Medicinal Chemistry reported that triazole-containing compounds showed promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism involved interference with cell cycle progression and apoptosis induction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural motifs are shared with several bioactive molecules, enabling comparisons based on substituent effects and heterocyclic systems:

Key Observations

Triazole Substitution and Activity: The 1,2,3-triazole core in the target compound contrasts with the 1,2,4-triazole in fungicides like metconazole . This positional isomerism likely directs biological specificity; 1,2,3-triazoles are more common in anticancer agents, while 1,2,4-triazoles dominate agrochemicals.

Heterocyclic System Impact :

- The azetidine ring in the target compound offers rigidity absent in the thiadiazole/thiazole systems of . This could enhance pharmacokinetic properties, such as metabolic stability .

- Chlorothiophene vs. chlorophenyl (in metconazole): The sulfur atom in thiophene may enhance π-stacking interactions with biological targets compared to purely aromatic systems .

Biological Activity Trends :

- Compounds with methylphenyl-triazole and thiadiazole/thiazole moieties () exhibit potent antitumor activity, particularly against HepG2 . The target compound’s chlorothiophene and azetidine may modulate solubility or target selectivity, though empirical data are needed.

- Fungicidal triazoles () prioritize halogenated aryl groups (e.g., chlorophenyl), whereas the target’s cyclopropyl substituent suggests a divergent mechanism, possibly favoring human enzyme inhibition over fungal targets .

Biological Activity

The compound (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is gaining interest in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a thiophene ring and a triazole moiety, suggests a range of possible interactions with biological targets. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of the compound is with a molecular weight of 308.78 g/mol. The compound is characterized by its high purity (typically around 95%) and is available for research purposes from various chemical suppliers.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The interactions could involve:

- Hydrogen bonding

- π-π stacking

- Hydrophobic effects

These interactions are crucial for the compound's potential therapeutic effects, particularly in drug discovery contexts.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study on azetidinones revealed that several derivatives demonstrated potent activity against pathogens such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans. This suggests that this compound may also possess similar antimicrobial efficacy .

Antifungal and Anticancer Potential

The presence of the triazole group in the structure has been linked to antifungal activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungal cell membranes. Additionally, compounds with azetidine rings have shown promise in anticancer studies, indicating that this compound may also be explored for its anticancer properties.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Preliminary studies suggest that modifications in the cyclopropyl and thiophene substituents can significantly influence the potency and selectivity of the compound against various biological targets. For instance, variations in substituents on the azetidine ring can lead to enhanced antimicrobial activity .

Case Studies

Several studies have investigated related compounds with promising results:

These findings underline the importance of further investigations into this compound for therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing (5-chlorothiophen-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?

Methodological Answer: Key approaches include:

- Heterocyclic coupling : Refluxing intermediates in polar aprotic solvents (e.g., DMF/AcOH mixtures) with bases like sodium acetate, as demonstrated in thiazolidinone synthesis .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 4-cyclopropyl-1,2,3-triazole moiety, followed by azetidine ring functionalization.

- AI-driven retrosynthesis : Tools like Reaxys and Pistachio models predict feasible routes by analyzing analogous compounds (e.g., cyclobutylmethanone derivatives) .

Q. What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns and assess purity (e.g., DMSO-d6 solvent, 400 MHz for resolving azetidine and triazole protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C14H13ClN4OS, exact mass 344.04 g/mol).

- X-ray crystallography : Resolve stereochemical ambiguities; slow evaporation in DMF/EtOH mixtures is effective for crystal growth .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/-negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Anti-quorum sensing : Violacein inhibition in Chromobacterium violaceum to evaluate biofilm disruption .

Advanced Research Questions

Q. How can reaction yields be optimized for coupling the 5-chlorothiophene and azetidine-triazole intermediates?

Methodological Answer:

- Solvent screening : Compare DMF (high polarity, 80–100°C) vs. 1,4-dioxane (moderate polarity, reflux) for intermediate solubility .

- Catalyst selection : Test Cu(I) salts (CuBr, CuI) for triazole formation efficiency.

- Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios (e.g., 1:1.2 for azide:alkyne) and reaction time (2–24 h).

Q. How to resolve discrepancies between in vitro and cellular bioactivity data?

Methodological Answer:

- Solubility assessment : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts. Validate solubility via dynamic light scattering (DLS).

- Orthogonal assays : Compare anti-proliferative activity in 2D vs. 3D cell cultures to assess microenvironmental effects .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to evaluate degradation kinetics .

Q. What strategies address challenges in crystallizing this compound?

Methodological Answer:

- Solvent optimization : Test mixed solvents (DMF/EtOH, 1:4 v/v) for slow evaporation .

- Temperature gradients : Gradual cooling from 40°C to 4°C to enhance crystal nucleation.

- Hirshfeld surface analysis : Predict intermolecular interactions (e.g., Cl···H bonds) to guide co-crystallization with additives .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core modifications : Synthesize analogs with cyclopropane (target compound) vs. cyclohexane or aromatic substituents to assess steric effects .

- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to evaluate electronic impacts on binding .

- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.